4-(7-methoxy-1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole
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Overview
Description
4-[4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1H-1,2,3-TRIAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound that features a benzodioxole moiety, a triazole ring, and a phenyl methyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1H-1,2,3-TRIAZOL-5-YL]PHENYL METHYL ETHER typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the methoxylation of a suitable precursor, such as catechol, followed by cyclization to form the benzodioxole ring.
Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.
Coupling Reactions: The benzodioxole and triazole intermediates are then coupled with a phenyl methyl ether group through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl methyl ether groups.
Reduction: Reduction reactions can target the triazole ring, potentially leading to ring-opening or hydrogenation.
Substitution: The phenyl ring and triazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various hydrogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a scaffold for designing new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: The compound could be used in the development of new materials with unique electronic or optical properties.
Biological Research: It may be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-[4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1H-1,2,3-TRIAZOL-5-YL]PHENYL METHYL ETHER depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodioxole and triazole moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1H-1,2,3-TRIAZOL-5-YL]PHENOL
- 4-[4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1H-1,2,3-TRIAZOL-5-YL]PHENYL ACETATE
Uniqueness
4-[4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1H-1,2,3-TRIAZOL-5-YL]PHENYL METHYL ETHER is unique due to the presence of both a benzodioxole and a triazole ring, which confer distinct electronic and steric properties. These features can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for drug discovery and other scientific research applications.
Properties
Molecular Formula |
C17H15N3O4 |
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Molecular Weight |
325.32 g/mol |
IUPAC Name |
4-(7-methoxy-1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-2H-triazole |
InChI |
InChI=1S/C17H15N3O4/c1-21-12-5-3-10(4-6-12)15-16(19-20-18-15)11-7-13(22-2)17-14(8-11)23-9-24-17/h3-8H,9H2,1-2H3,(H,18,19,20) |
InChI Key |
DOZOVRQLBANESF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNN=C2C3=CC4=C(C(=C3)OC)OCO4 |
Origin of Product |
United States |
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